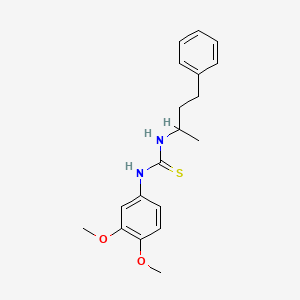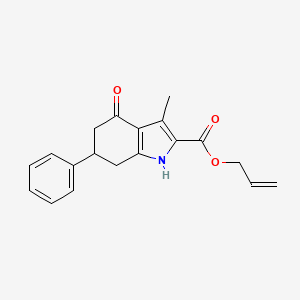
2-cyclohexyl-1,4-phenylene bis(4-fluorobenzoate)
Descripción general
Descripción
2-cyclohexyl-1,4-phenylene bis(4-fluorobenzoate) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CB-13 and belongs to the class of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been found to have a high affinity for this receptor.
Mecanismo De Acción
CB-13 acts as an agonist of the CB1 receptor, which is primarily found in the central nervous system. The activation of the CB1 receptor by CB-13 leads to the inhibition of neurotransmitter release, resulting in the analgesic and anti-inflammatory effects of the compound. CB-13 has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and physiological effects:
CB-13 has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in neurological disorders. CB-13 has also been found to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CB-13 is its high affinity for the CB1 receptor, which makes it a potent agonist. This property makes it useful for studying the role of the CB1 receptor in various physiological processes. However, one of the limitations of CB-13 is its potential toxicity, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of CB-13. One area of research is the development of CB-13 analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of CB-13 in the treatment of various neurological disorders. Additionally, further studies are needed to determine the safety and toxicity of CB-13 in humans.
Conclusion:
In conclusion, CB-13 is a potent agonist of the CB1 receptor that has potential applications in various fields such as neuroscience and cancer therapy. The synthesis of CB-13 involves the reaction of 2-cyclohexyl-1,4-phenylene diamine with 4-fluorobenzoic acid. CB-13 has been found to have analgesic, anti-inflammatory, and neuroprotective effects. However, its potential toxicity may limit its use in some experiments. Further research is needed to determine the safety and efficacy of CB-13 in humans.
Aplicaciones Científicas De Investigación
CB-13 has been studied extensively for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. CB-13 has also been shown to have potential applications in the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. It has also been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
[3-cyclohexyl-4-(4-fluorobenzoyl)oxyphenyl] 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2O4/c27-20-10-6-18(7-11-20)25(29)31-22-14-15-24(23(16-22)17-4-2-1-3-5-17)32-26(30)19-8-12-21(28)13-9-19/h6-17H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYXLWIIIIQNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)OC(=O)C3=CC=C(C=C3)F)OC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-isoxazolyl)-N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4839333.png)

![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4839350.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4839368.png)
![1-(4-chlorobenzyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4839372.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-nitrobenzamide](/img/structure/B4839376.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4839380.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4839387.png)

![3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4839398.png)
![5-ethyl-3-(3-hydroxypropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4839408.png)

![methyl 5-methyl-4-phenyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4839430.png)